molecular formula C24H39NO4 B15411345 N-[4-(Dodecyloxy)benzoyl]-L-valine CAS No. 773846-38-1

N-[4-(Dodecyloxy)benzoyl]-L-valine

Cat. No.: B15411345
CAS No.: 773846-38-1
M. Wt: 405.6 g/mol
InChI Key: QBDMVILWWKGJLV-QFIPXVFZSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]-L-valine is a synthetic L-valine-derived compound featuring a dodecyloxy (12-carbon alkoxy) chain attached to a benzoyl group.

Properties

CAS No.

773846-38-1

Molecular Formula

C24H39NO4

Molecular Weight

405.6 g/mol

IUPAC Name

(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H39NO4/c1-4-5-6-7-8-9-10-11-12-13-18-29-21-16-14-20(15-17-21)23(26)25-22(19(2)3)24(27)28/h14-17,19,22H,4-13,18H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1

InChI Key

QBDMVILWWKGJLV-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Biological Activity

N-[4-(Dodecyloxy)benzoyl]-L-valine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of L-valine, featuring a dodecyloxy group attached to the benzoyl moiety. The chemical structure can be represented as follows:

C19H33NO3\text{C}_{19}\text{H}_{33}\text{NO}_3

This structure is significant as it influences the compound's solubility and interaction with biological membranes, which are critical for its biological activity.

PPARγ Activation

One of the most notable biological activities of this compound is its ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

  • Binding Affinity : Research indicates that this compound exhibits high-affinity binding to the PPARγ ligand-binding domain, promoting adipocyte differentiation and enhancing insulin sensitivity .
  • Impact on Lipid Accumulation : Studies have shown that this compound can prevent oleic acid-induced lipid accumulation in hepatoma cells, indicating its potential as a therapeutic agent for metabolic disorders .

Case Studies

  • Adipocyte Differentiation : In vitro studies demonstrated that this compound significantly increases adipocyte insulin-stimulated glucose uptake. This effect was attributed to its action on PPARγ, which is a master regulator of adipogenesis .
  • Antiviral Activity : Preliminary findings suggest that derivatives of benzamide structures, including this compound, may exhibit antiviral properties by modulating viral capsid assembly in hepatitis B virus (HBV), although further research is needed to confirm these effects .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

CompoundPPARγ ActivationAnti-inflammatoryAntiviral Activity
This compoundHighModeratePotential
RosiglitazoneVery HighLowNone
Benzamide DerivativesModerateVariableYes

Comparison with Similar Compounds

Structural Modifications and Lipophilicity

Key analogs of N-[4-(Dodecyloxy)benzoyl]-L-valine include:

  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine : Features a bromophenylsulfonyl group instead of dodecyloxy, enhancing lipophilicity (clogP > 4.5) .
  • N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine : Chlorine substitution provides moderate lipophilicity (clogP ~3.8–4.2) .
  • N-[4-(Pentyloxy)benzoyl]-L-valine: Shorter pentyloxy chain (5 carbons) reduces lipophilicity (clogP ~3.0, inferred from molecular formula C₁₇H₂₅NO₄) .
Table 1: Key Properties of Analogs
Compound Substituent clogP MIC Range (µg/mL) Key Biological Activity
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Bromophenylsulfonyl >4.5 2.5–1024 Antimicrobial (Gram-positive)
N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine Chlorophenylsulfonyl ~3.8–4.2 Not Reported Moderate biofilm inhibition
N-[4-(Pentyloxy)benzoyl]-L-valine Pentyloxy ~3.0 Not Reported Insufficient data
This compound (hypothetical) Dodecyloxy ~6.0* Not Tested Predicted enhanced lipophilicity

*Estimated based on chain length comparison.

Antimicrobial Activity and Structure-Activity Relationships (SAR)

  • Bromine vs. Chlorine Substitution : Bromine analogs exhibit higher clogP values and broader MIC ranges (2.5–1024 µg/mL), with optimal activity against E. faecium biofilms. However, excessive lipophilicity may reduce water solubility, offsetting gains in membrane penetration .

Antioxidant and Toxicity Profiles

  • Antioxidant Activity : Bromophenylsulfonyl derivatives demonstrated moderate antioxidant capacity in DPPH and ABTS assays, though less potent than standard antioxidants like ascorbic acid .
  • Toxicity : Bromine-substituted analogs showed low toxicity in Daphnia magna assays (LC₅₀ > 100 µg/mL), suggesting a favorable safety profile for antimicrobial use .

Q & A

Q. What are the common synthetic strategies for preparing N-[4-(Dodecyloxy)benzoyl]-L-valine and its derivatives?

Methodological Answer: The synthesis typically involves coupling L-valine with a functionalized benzoyl derivative. A general procedure includes:

Acylation of L-valine : React L-valine with 4-(dodecyloxy)benzoyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 0.8–1.5 ppm for dodecyl chain protons) and LC-MS for purity (>95%) .

Q. Key Reaction Conditions

ReagentSolventTemperatureYield (%)
4-(Dodecyloxy)benzoyl chlorideDCM/THF0–25°C65–80

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzoyl-L-valine backbone and dodecyloxy chain integrity.
  • FT-IR : Detect hydrogen bonding (e.g., amide N-H stretch at ~3300 cm1^{-1}) critical for self-assembly studies .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity.
  • Elemental Analysis : Validate C, H, N composition (±0.3% theoretical) .

Advanced Research Questions

Q. How can the self-assembly behavior of this compound derivatives be studied for material science applications?

Methodological Answer:

  • Gelation Studies : Test gelation in organic solvents (e.g., toluene, chloroform) at 1–5% w/v. Monitor gel-sol transitions via temperature ramps or fluoride ion responsiveness (e.g., F^--induced disassembly) .
  • Mechanistic Analysis : Use SEM/TEM for morphology and FT-IR/X-ray diffraction to confirm intermolecular H-bonding and π-π stacking.
  • Data Interpretation : Correlate dodecyl chain length (C12) with gel stability; longer chains enhance van der Waals interactions .

Q. Example Gelation Solvents

SolventCritical Gelation Concentration (mg/mL)
Toluene10
Chloroform8

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Bioactivity Validation : Replicate assays (e.g., antimicrobial testing against Enterococcus faecium biofilms) with standardized inoculum sizes (1×106^6 CFU/mL) .
  • In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to resolve discrepancies between in vitro and computational results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment : Conduct a pre-experiment risk analysis (e.g., flammability of dodecyl chains, mutagenicity screening via Ames II testing) .
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; follow EPA guidelines for organic waste .

Q. How can in silico methods optimize the design of this compound-based drug candidates?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with bioactivity using descriptors like logP and polar surface area.
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity alerts) .
  • Docking Simulations : Target enzymes (e.g., fungal CYP51) to prioritize derivatives with high binding scores (<−8 kcal/mol) .

Q. What experimental strategies can elucidate the fluoride-responsive behavior of related benzoyl-L-valine gels?

Methodological Answer:

  • Fluoride Titration : Add tetrabutylammonium fluoride (TBAF) incrementally to D12 gels; monitor sol-gel transitions via rheology.
  • Spectroscopic Analysis : Track F^--induced changes in FT-IR amide bands (e.g., shifts in C=O stretches).
  • Mechanistic Probes : Use 1H^1H-NMR titration to identify F^--binding sites (e.g., hydroxyl or amide groups) .

Q. Data Contradiction Example

StudyAntimicrobial IC50_{50} (µg/mL)Method Used
Apostol et al. (2022)8.2 ± 0.5Broth microdilution
In Silico Prediction12.4AutoDock Vina

Resolution : Discrepancies may arise from biofilm vs. planktonic cell models. Re-test under biofilm conditions .

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